molecular formula C10H10ClNO3 B1329519 Ethyl [(4-chlorophenyl)amino](oxo)acetate CAS No. 5397-14-8

Ethyl [(4-chlorophenyl)amino](oxo)acetate

Cat. No. B1329519
CAS RN: 5397-14-8
M. Wt: 227.64 g/mol
InChI Key: JFAOXNRPSKOLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576135B2

Procedure details

To a solution of 4-chloroaniline (1.16 g) in methylene chloride (26 mL) were sequentially added triethylamine (1.52 mL) and ethyl chlorooxoacetate (1.11 mL) under ice cooling, and the thus-obtained mixture was stirred at room temperature for 14 hours. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture to partition the mixture. The organic layer was sequentially washed with 10% aqueous citric acid and saturated brine, and was dried over sodium sulfate anhydrate. The solvent was concentrated under reduced pressure, and hexane was added to the residue. The precipitated crystals were collected by filtration, and were dried, to thereby give the title compound (1.89 g).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl[C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH2:21]([O:20][C:18](=[O:19])[C:17]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:23])[CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Step Two
Name
Quantity
1.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.11 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the thus-obtained mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to partition the mixture
WASH
Type
WASH
Details
The organic layer was sequentially washed with 10% aqueous citric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate anhydrate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure, and hexane
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
were dried

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(C(=O)NC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.